molecular formula C6H8N2O3 B13967324 3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid CAS No. 861383-10-0

3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid

Cat. No.: B13967324
CAS No.: 861383-10-0
M. Wt: 156.14 g/mol
InChI Key: LBHPLQYVCHJLJY-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid typically involves the reaction of 3,4-dimethylpyrazole with carbon dioxide under specific conditions. The process may include steps such as nucleophilic addition, intramolecular cyclization, and elimination reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: Substitution reactions can occur at the nitrogen atoms or the carbon atoms in the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated pyrazoles .

Scientific Research Applications

3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

861383-10-0

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

3,4-dimethyl-5-oxo-4H-pyrazole-1-carboxylic acid

InChI

InChI=1S/C6H8N2O3/c1-3-4(2)7-8(5(3)9)6(10)11/h3H,1-2H3,(H,10,11)

InChI Key

LBHPLQYVCHJLJY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN(C1=O)C(=O)O)C

Origin of Product

United States

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